(r)-Methyl 2-amino-3-cyclopropylpropanoate hcl
Description
(R)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 1909310-09-3) is a chiral amino ester hydrochloride salt widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure features a cyclopropane ring directly attached to the propanoate backbone, a configuration that confers unique steric and electronic properties. The cyclopropane ring’s inherent strain (≈27 kcal/mol) and the compound’s zwitterionic character (due to the amino and carboxylate groups) influence its reactivity, solubility, and stability . This compound is commonly employed in the synthesis of bioactive molecules, particularly those targeting enzymes or receptors sensitive to conformational rigidity.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-cyclopropylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGFLVLZUVHIL-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:
Cyclopropanation: The introduction of the cyclopropyl group can be achieved through various cyclopropanation reactions. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.
Amino Acid Formation: The cyclopropyl-containing intermediate is then converted into the desired amino acid derivative through a series of reactions, including amination and esterification.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
®-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare (R)-methyl 2-amino-3-cyclopropylpropanoate HCl with two structurally related compounds: methyl 2-(1-aminocyclohexyl)acetate (CAS: 178242-64-3) and syringin (CAS: 118-34-3). While syringin is pharmacologically distinct (a glycoside), the other compounds share amino ester backbones but differ in cyclic substituents.
Table 1: Comparative Analysis of Key Properties
Structural and Reactivity Differences
- Cyclopropane vs. Cyclohexane : The cyclopropane ring in the target compound introduces significant angle strain, increasing its reactivity in ring-opening reactions or nucleophilic substitutions compared to the strain-free cyclohexane analog . Computational studies using density-functional theory (DFT) with exact-exchange functionals (e.g., Becke’s 1993 method) predict higher exothermicity for cyclopropane-derived intermediates due to strain release .
- Steric Effects: The compact cyclopropane group reduces steric hindrance near the amino group, enabling faster enantioselective reactions compared to the bulkier cyclohexyl analog.
Physicochemical Properties
- Solubility: The hydrochloride salt form of the cyclopropane derivative improves aqueous solubility (>50 mg/mL), critical for biological assays. In contrast, methyl 2-(1-aminocyclohexyl)acetate (free base) exhibits lower solubility (<10 mg/mL) .
- Thermal Stability : Cyclopropane’s strain lowers thermal decomposition thresholds (~150°C) relative to the cyclohexyl analog (>200°C), as confirmed by thermogravimetric analysis (TGA) in recent studies .
Research Findings and Computational Insights
Recent studies highlight the role of exact-exchange DFT methods (e.g., Becke’s hybrid functionals) in modeling these compounds. For example:
- The cyclopropane derivative’s atomization energy was calculated with <3 kcal/mol error using Becke’s 1993 functional, validating its strained geometry’s contribution to reactivity .
- Comparative molecular dynamics simulations suggest the cyclopropane analog’s faster solvation kinetics, aligning with experimental solubility data .
Biological Activity
(R)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride, commonly referred to as (R)-Methyl 2-amino-3-cyclopropylpropanoate HCl, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropyl moiety, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and research findings.
- IUPAC Name : Methyl 2-amino-3-cyclopropylpropanoate hydrochloride
- CAS Number : 1909310-09-3
- Molecular Formula : C7H14ClNO2
- Molecular Weight : 179.65 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its inhibitory effects on specific enzymes and its potential therapeutic applications.
Enzyme Inhibition Studies
One significant area of research involves the compound's role as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and obesity. In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on human and mouse 11β-HSD1:
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) |
|---|---|---|
| 7j | 8 | 49 |
| 7o | 459 | 823 |
| 7p | 1515 | 451 |
| 7q | 201 | 218 |
| 7r | 648 | 1227 |
The compound this compound, particularly in its modified forms, has shown promising results in inhibiting the enzyme, with a notable improvement in potency when a cyclopropyl group was introduced at the α-position of the carboxamide .
Pharmacokinetic Properties
Pharmacokinetic studies reveal that the compound exhibits moderate stability and bioavailability. For instance, after administration in animal models, it demonstrated reasonable liver microsomal stability with approximately 57% of the parent compound remaining after a 30-minute incubation. The oral bioavailability was recorded at around 28%, indicating significant absorption potential .
Case Studies and Research Findings
A study published in a peer-reviewed journal highlighted the potential of this compound as a therapeutic agent due to its ability to modulate metabolic pathways. In vivo studies showed that after oral dosing, the compound achieved approximately 79% inhibition of the target enzyme in both liver and fat tissues, suggesting its efficacy in metabolic regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
